molecular formula C17H15Cl2NO3S B2486080 (2Z)-2-(benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 344266-98-4

(2Z)-2-(benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2486080
CAS No.: 344266-98-4
M. Wt: 384.27
InChI Key: XAKZTZXOKGOGQC-WJDWOHSUSA-N
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Description

(2Z)-2-(benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound that belongs to the class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring. The compound also contains dichlorophenyl and dimethylamino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzene with chlorosulfonic acid.

    Introduction of the dichlorophenyl group: The dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride.

    Formation of the enone structure: The final step involves the formation of the enone structure by reacting the intermediate with dimethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enone structure to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.

Biology

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The dichlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(benzenesulfonyl)-1-phenyl-3-(dimethylamino)prop-2-en-1-one: Lacks the dichlorophenyl group.

    (2Z)-2-(benzenesulfonyl)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: Contains only one chlorine atom on the phenyl ring.

    (2Z)-2-(benzenesulfonyl)-1-(3,4-dimethylphenyl)-3-(dimethylamino)prop-2-en-1-one: Contains methyl groups instead of chlorine atoms.

Uniqueness

The presence of both the dichlorophenyl and dimethylamino groups in (2Z)-2-(benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity.

Properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3S/c1-20(2)11-16(24(22,23)13-6-4-3-5-7-13)17(21)12-8-9-14(18)15(19)10-12/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKZTZXOKGOGQC-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC(=C(C=C1)Cl)Cl)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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